molecular formula C12H26N4O6 B11998135 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

Cat. No.: B11998135
M. Wt: 322.36 g/mol
InChI Key: SYJXFKPQNSDJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJXFKPQNSDJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859639
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation Conditions and Yield Optimization

Industrial-scale production employs submerged fermentation in nutrient-rich media containing carbon sources (e.g., glucose, starch) and nitrogen supplements (e.g., soybean meal, ammonium sulfate). Optimal conditions include:

  • pH : 6.8–7.2

  • Temperature : 28–30°C

  • Aeration : 0.5–1.0 vvm (volume per volume per minute)

  • Fermentation Duration : 120–144 hours.

Post-fermentation, the compound is extracted using cation-exchange chromatography, followed by crystallization from aqueous ethanol. Typical yields range from 1.2–1.8 g/L, with purity ≥85% after two recrystallizations.

Chemical Synthesis Strategies

Chemical synthesis offers precise control over stereochemistry and functional group manipulation, critical for producing derivatives with enhanced bioactivity. Two principal approaches dominate the literature: neamine-based derivatization and de novo assembly .

Neamine Derivatization via Protective Group Chemistry

Baussanne et al. (2010) developed a modular strategy starting from neamine (the aglycone core of neomycin). Key steps include:

  • Selective Protection :

    • Trityl (Tr) groups shield primary amines.

    • p-Methoxybenzyl (PMB) ethers protect hydroxyls.

  • Functionalization :

    • Alkylation with 2-bromomethylnaphthalene (2NMBr) introduces aryl groups at positions 3′, 4′, 5′, or 6′.

  • Deprotection :

    • Trityl groups are cleaved using trifluoroacetic acid (TFA)/anisole (0°C, 1–2 hours).

This method achieved a 40–70% yield for mono- and di-arylmethylene derivatives, with water solubility retained for biological testing.

De Novo Synthesis from Carbohydrate Precursors

A multi-step route starting from D-glucosamine involves:

  • Cyclization : Acid-catalyzed cyclization forms the cyclohexane ring.

  • Amination : Reductive amination with NH₃/H₂ over Raney nickel introduces amino groups.

  • Glycosylation : Koenigs-Knorr reaction couples the cyclohexanol to 2,6-diamino-2,6-dideoxyglucose.

Critical parameters include:

  • Reaction Solvent : Anhydrous DMF or DMSO.

  • Temperature : 60–80°C for glycosylation.

  • Catalyst : Silver triflate (10 mol%).

This approach yields 22–28% of the target compound after HPLC purification.

Comparative Analysis of Preparation Methods

Parameter Biosynthesis Chemical Synthesis
Yield 1.2–1.8 g/L22–70%
Purity 85–90%95–99%
Reaction Time 120–144 hours48–72 hours
Stereochemical Control ModerateHigh
Scalability IndustrialLaboratory-scale

Challenges and Limitations

Biosynthetic Constraints

  • Impurity Profile : Co-production of neomycins A, B, and C necessitates extensive chromatographic separation.

  • Genetic Instability : Streptomyces strains often undergo plasmid loss, reducing titers.

Synthetic Hurdles

  • Functional Group Compatibility : Simultaneous protection of amines and hydroxyls requires orthogonal strategies.

  • Cost : High-purity reagents (e.g., TrCl, PMBBr) increase production expenses .

Chemical Reactions Analysis

Nebramine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction processes can modify its structure.

    Substitution: Nebramine can undergo nucleophilic substitution reactions. Common reagents and conditions depend on the specific reaction type and desired modifications.

Scientific Research Applications

Nebramine’s versatility makes it valuable in various fields:

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: Nebramine’s interactions with biological systems are investigated, including its potential as an enzyme inhibitor or ligand.

    Medicine: Its antibacterial, antiviral, or antitumor properties are explored.

    Industry: Although not widely used, Nebramine’s unique structure may inspire novel drug designs or materials.

Mechanism of Action

The precise mechanism by which Nebramine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (1R,2S,3S,4R,6S)-4,6-diamino-3-[(3-amino-3-deoxy-α-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside .
  • Common Name : Kanamycin B (bekanamycin) .
  • CAS No.: 4696-76-7.
  • Molecular Formula : C₁₈H₃₇N₅O₁₀.
  • Molecular Weight : 483.51 g/mol .

Structural Features :

  • Composed of a cyclohexyl core linked to a hexopyranoside moiety via glycosidic bonds.
  • Contains multiple amino (-NH₂) and hydroxyl (-OH) groups critical for its antibacterial activity .

Therapeutic Function :

  • Broad-spectrum aminoglycoside antibiotic targeting Gram-negative and some Gram-positive bacteria .

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Kanamycin B C₁₈H₃₇N₅O₁₀ 483.51 4,6-diaminocyclohexyl core; 2,6-diamino-2,6-dideoxyhexopyranoside .
Tobramycin C₁₈H₃₇N₅O₉ 467.52 Similar core but lacks one hydroxyl group; 2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl .
Ribostamycin C₁₇H₃₄N₄O₁₀ 454.47 Contains β-D-ribofuranosyl instead of glucopyranosyl; fewer amino groups .
Neomycin B C₂₃H₄₆N₆O₁₃ 614.67 Additional α-D-glucopyranosyl residue; more complex branching .
Arbekacin C₂₂H₄₄N₆O₁₀·xH₂SO₄ 614.67 (base) Sulfate derivative; modified with 4-amino-2-hydroxybutanoyl group .
Neamine C₁₂H₂₆N₄O₈ 322.36 Degradation product of neomycin; simpler structure with fewer sugar units .

Physical Properties

Property Kanamycin B Tobramycin Neomycin B Arbekacin
Melting Point 178–182°C (dec.) 237–243°C Not reported Not reported
Density 1.6 g/cm³ Not reported Not reported Not reported
Solubility Water-soluble Water-soluble Water-soluble Water-soluble

Pharmacological and Clinical Differences

Antibacterial Spectrum: Kanamycin B: Effective against Pseudomonas aeruginosa and Staphylococcus aureus but less potent against resistant strains . Tobramycin: Enhanced activity against P. aeruginosa due to reduced susceptibility to enzymatic inactivation . Neomycin B: Broader coverage, including anaerobic bacteria, but higher ototoxicity . Arbekacin: Developed to combat aminoglycoside-resistant strains via structural modifications . Neamine: Exhibits anti-angiogenic and antitumor properties, diverging from typical antibacterial roles .

Resistance Mechanisms: Kanamycin B and Tobramycin are inactivated by aminoglycoside-modifying enzymes (e.g., acetyltransferases). Arbekacin’s modifications reduce this susceptibility . Ribostamycin’s simpler structure may limit its utility against resistant pathogens .

Toxicity: All aminoglycosides share nephrotoxic and ototoxic risks, but Neomycin B’s toxicity profile is more severe .

Biological Activity

4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside (CAS Number: 1314883-50-5) is a complex organic compound with significant biological activity. Its structure includes multiple amino and hydroxyl functional groups, which contribute to its interaction with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H26N4O6
  • Molecular Weight : 302.36 g/mol
  • Chemical Structure : The compound features a cyclohexyl ring with hydroxyl and amino substitutions, enhancing its solubility and reactivity in biological environments.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of amino groups may enhance its ability to penetrate bacterial cell walls and disrupt cellular functions.
  • Enzyme Inhibition : Research indicates that 4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates in target organisms.
  • Cellular Uptake : The structural characteristics of the compound facilitate its uptake by cells, potentially leading to enhanced bioavailability and efficacy in therapeutic applications.

Therapeutic Applications

Application Description
Antibiotic Development Potential for development as a novel antibiotic targeting resistant strains.
Cancer Treatment Investigated for use in targeted therapies due to its ability to inhibit tumor growth factors.
Anti-inflammatory Agents Possible use in reducing inflammation through modulation of immune responses.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] investigated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a broad-spectrum antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another study published in [source], the compound was tested for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens. The findings revealed a competitive inhibition pattern with an IC50 value of 25 µM, indicating strong potential for further development as an anti-infective agent.

Case Study 3: Anti-Cancer Properties

Research from [source] explored the anti-cancer properties of the compound in vitro using human cancer cell lines. The results demonstrated a dose-dependent reduction in cell proliferation with an IC50 value of approximately 30 µM, highlighting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals caused by multiple stereocenters. For example, 1^1H-1^1H coupling constants in NOESY/ROESY experiments can differentiate axial vs. equatorial substituents on the cyclohexyl and hexopyranoside rings. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight and fragmentation patterns, critical for validating amino and deoxy modifications .

Q. What established synthetic routes are available for synthesizing this compound?

  • Methodological Answer : The compound can be synthesized via regioselective glycosylation followed by deoxygenation and amination. For instance, a protected hexopyranoside precursor undergoes acid-catalyzed coupling with a cyclohexyl diol intermediate. Subsequent deprotection and stereospecific amination (e.g., using Mitsunobu conditions or enzymatic methods) yield the final product. Evidence from similar dideoxyhexopyranosides suggests using benzyl or acetyl protecting groups to minimize side reactions .

Advanced Research Questions

Q. How can experimental design strategies optimize synthesis yield while managing stereochemical complexity?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to test variables like temperature, catalyst loading, and solvent polarity. For example, a 3-factor design can identify interactions between reaction time and pH during amination steps. Response surface methodology (RSM) refines optimal conditions, reducing trial-and-error approaches. Computational tools like density functional theory (DFT) predict steric hindrance effects on glycosylation efficiency .

Q. How should researchers resolve contradictions in NMR data arising from dynamic stereoisomerism?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25°C to −40°C) can detect ring-flipping or chair conformers in the cyclohexyl moiety. For ambiguous signals, isotopic labeling (e.g., 15^{15}N for amino groups) simplifies assignments. Cross-validate with quantum mechanical NMR prediction software (e.g., ACD/Labs or Gaussian) to model chemical shifts and coupling constants for each stereoisomer .

Q. What computational approaches predict the compound’s reactivity in glycosylation or amination reactions?

  • Methodological Answer : Use reaction path search algorithms (e.g., GRRM or AFIR) with quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map transition states and activation energies. For example, simulate nucleophilic attack pathways during glycosylation to identify steric or electronic barriers. Machine learning models trained on similar deoxyhexopyranoside reactions can prioritize high-yield reaction conditions .

Q. How do solvent and counterion choices influence the stability of the compound in aqueous solutions?

  • Methodological Answer : Conduct stability studies using HPLC-UV/MS to monitor degradation products under varying pH (3–9), ionic strength, and temperature. Phosphate or Tris buffers enhance stability of amino groups, while divalent cations (e.g., Mg2+^{2+}) may chelate hydroxyls. Molecular dynamics (MD) simulations predict solvation effects and aggregation tendencies .

Data Analysis and Contradiction Management

Q. How can researchers validate purity when chromatographic methods fail to separate closely related stereoisomers?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC (e.g., cyclodextrin- or cellulose-based columns) with polar organic mobile phases. For unresolved peaks, use LC-NMR or ion mobility spectrometry (IMS) to differentiate isomers based on collision cross-sections. Orthogonal techniques like capillary electrophoresis (CE) with sulfated cyclodextrins add further resolution .

Q. What strategies address discrepancies between predicted and observed biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Re-evaluate docking models (e.g., AutoDock Vina) using corrected conformational ensembles from molecular dynamics (MD). Test synthetic analogs with modified amino/hydroxy group positions to isolate contributions to binding. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinity variations caused by stereochemical mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.